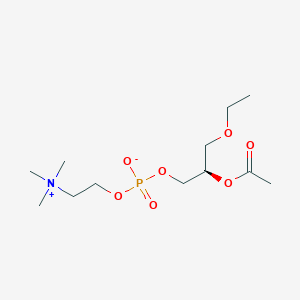

C16-PAF

Description

Propriétés

IUPAC Name |

[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAUUPRFYPCOCA-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00225377 | |

| Record name | 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74389-68-7 | |

| Record name | Platelet-activating factor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74389-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074389687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platelet Activating Factor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02261 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLATELET-ACTIVATING FACTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42EWD89I80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Platelet-activating factor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of C16-PAF

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a diverse range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. C16-PAF, a prominent molecular species of PAF with a 16-carbon alkyl chain at the sn-1 position, exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with the PAFR and the subsequent intracellular signaling cascades. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of PAF biology and the development of novel therapeutics targeting this pathway.

Data Presentation: Quantitative Parameters of this compound Action

The biological activity of this compound is characterized by its high affinity for the PAFR and its potency in eliciting various cellular responses. The following tables summarize key quantitative data related to the interaction of this compound with its receptor and its functional effects.

Table 1: Receptor Binding Affinity (Kd)

| Cell/Tissue Type | Species | Kd (nM) | Reference |

| Platelets | Human | 37 ± 13 | [1] |

| Peritoneal Polymorphonuclear Leukocytes | Rat | 4.74 ± 2.59 | [2] |

| Isolated Membranes from Peritoneal PMNs | Rat | 0.61 ± 0.1 | [2] |

Table 2: Effective Concentrations (EC50) and Dose Ranges for Cellular Responses

| Cellular Response | Cell/Tissue Type | Species | EC50/Dose Range | Reference |

| Platelet Aggregation | Platelets | Human | Threshold: ~100 nM; Dose-dependent: 50 nM - 14 µM | [3][4] |

| Calcium Mobilization | Cerebral Microvascular Endothelial Cells | Bovine | EC50: 4.75 nM | |

| IP3 Formation | Cerebral Microvascular Endothelial Cells | Bovine | EC50: 12.4 nM | |

| Vascular Permeability | Trachea | Rat | 6 µg/kg (i.v.) caused a 7-fold increase | |

| Vascular Permeability | Pancreas and Duodenum | Rat | 5.0 µg/kg increased permeability 15- and 5-fold, respectively | |

| Neuronal Loss (in vitro) | Cerebellar Granule Neurons (PAFR-/-) | Mouse | 0.5 - 1.5 µM (concentration-dependent) |

Signaling Pathways

Upon binding of this compound, the PAFR undergoes a conformational change, enabling it to couple to and activate several heterotrimeric G-proteins, primarily Gq, Gi, and G12/13. This initiates a cascade of intracellular signaling events that ultimately mediate the diverse biological effects of this compound.

Gq-Mediated Signaling

The activation of Gq by the PAFR leads to the stimulation of Phospholipase C-β (PLC-β). PLC-β then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium, along with DAG, activates various isoforms of Protein Kinase C (PKC). This pathway is central to many this compound-induced cellular responses, including platelet aggregation and endothelial cell activation.

Gi-Mediated Signaling

The coupling of the PAFR to Gi proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of Protein Kinase A (PKA). The Gi pathway is particularly important in mediating chemotaxis and cross-regulatory signals.

G12/13-Mediated Signaling

Activation of G12/13 proteins by the PAFR initiates a signaling cascade that involves the activation of the small GTPase RhoA. G12/13 act as guanine (B1146940) nucleotide exchange factors (GEFs) for RhoA, promoting the exchange of GDP for GTP. Activated RhoA then stimulates Rho-associated kinase (ROCK), which in turn phosphorylates various downstream targets, leading to cytoskeletal rearrangements, such as the formation of stress fibers and focal adhesions. This pathway is crucial for processes like cell migration and neurite retraction.

MAPK/ERK Pathway Activation

A common downstream consequence of PAFR activation through various G-protein pathways is the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. The activation of ERK involves a series of phosphorylation events, often initiated by PKC or other upstream kinases, leading to the phosphorylation and activation of MEK (MAPK/ERK kinase), which in turn phosphorylates and activates ERK. Activated ERK translocates to the nucleus, where it regulates the activity of various transcription factors, influencing gene expression and cellular processes such as proliferation, differentiation, and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Radioligand Binding Assay for PAFR

This assay is used to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand, such as [3H]-PAF, to the PAFR.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the PAFR in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in a binding buffer.

-

Incubation: In a multi-well plate, incubate the membrane preparation with increasing concentrations of [3H]-PAF. For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.

-

Separation: After incubation, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon stimulation with this compound, typically using a fluorescent calcium indicator like Fluo-4 AM.

Methodology:

-

Cell Preparation: Plate cells expressing the PAFR in a multi-well plate and allow them to adhere.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye. The AM ester form of the dye allows it to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.

-

Stimulation and Measurement: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading, and then inject a solution of this compound into each well. Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Data Analysis: The change in fluorescence intensity is used to quantify the calcium response. EC50 values can be determined by testing a range of this compound concentrations.

Western Blot for ERK Activation

This technique is used to detect the phosphorylation of ERK, a key indicator of MAPK pathway activation, in response to this compound stimulation.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound for various time points. After treatment, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading of samples.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK). After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

-

Normalization: To ensure that any observed changes in p-ERK are not due to differences in the total amount of ERK protein, the membrane is often stripped and re-probed with an antibody that recognizes total ERK. The p-ERK signal is then normalized to the total ERK signal.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of this compound to induce the aggregation of platelets in a plasma sample.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Collect whole blood into a tube containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to separate the PRP from red and white blood cells. Platelet-poor plasma (PPP) is prepared by centrifuging a separate aliquot of blood at a high speed.

-

Aggregation Measurement: Place a cuvette containing PRP into an aggregometer, which measures light transmission through the sample. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation). A small magnetic stir bar keeps the platelets in suspension.

-

Stimulation: Add a solution of this compound to the PRP, and the instrument records the change in light transmission over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Data Analysis: The extent of platelet aggregation is quantified by the change in light transmission. Dose-response curves can be generated by testing various concentrations of this compound to determine the EC50.

In Vivo Vascular Permeability Assay (Miles Assay)

This assay is used to assess the ability of this compound to increase vascular permeability in vivo.

Methodology:

-

Dye Injection: Anesthetize the experimental animal (e.g., a mouse or rat) and inject a solution of Evans blue dye intravenously. Evans blue binds to serum albumin, and its extravasation into tissues is a measure of increased vascular permeability.

-

Intradermal Injection: After a short circulation time, inject small volumes of this compound at various concentrations intradermally at different sites on the animal's back. A vehicle control is also injected at a separate site.

-

Tissue Collection and Dye Extraction: After a defined period, euthanize the animal and excise the skin at the injection sites. The extravasated Evans blue dye is then extracted from the tissue samples, typically using formamide.

-

Quantification: The amount of extracted dye is quantified by measuring its absorbance using a spectrophotometer. The increase in dye extravasation at the this compound injection sites compared to the vehicle control site indicates the increase in vascular permeability.

Conclusion

This compound is a potent lipid mediator that elicits a wide array of biological responses through its interaction with the PAF receptor. The activation of this G-protein coupled receptor initiates a complex network of intracellular signaling pathways, including those mediated by Gq, Gi, and G12/13 proteins. These signaling cascades lead to the mobilization of intracellular calcium, the modulation of cAMP levels, the activation of the MAPK/ERK pathway, and the regulation of cytoskeletal dynamics. The experimental protocols detailed in this guide provide a framework for the quantitative analysis of these signaling events and the functional consequences of this compound action. A thorough understanding of the this compound mechanism of action is crucial for the development of therapeutic strategies aimed at modulating PAF-driven pathological processes.

References

- 1. RhoA downstream of Gq and G12/13 Pathways regulates Protease-activated Receptor-mediated dense granule release in platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evans Blue Dye: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Kinase C-dependent Protein Kinase D Activation Modulates ERK Signal Pathway and Endothelial Cell Proliferation by Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]

C16-PAF signaling pathway in neurons

An In-depth Technical Guide to the C16-PAF Signaling Pathway in Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platelet-activating factor (PAF) is a potent, bioactive phospholipid mediator integral to a multitude of physiological and pathological processes within the central nervous system (CNS). The 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (this compound) isoform is a predominant molecular species in the brain, exhibiting a complex and dualistic signaling nature that is highly dependent on the presence and activation of its cognate receptor.[1] Dysregulation of this compound metabolism and signaling is increasingly implicated in the pathogenesis of neurodegenerative disorders, neuroinflammation, and synaptic dysfunction.[2][3] This technical guide provides a comprehensive overview of the , detailing its biosynthesis, receptor-dependent and -independent mechanisms, downstream cellular effects, and its role in disease. We present quantitative data from key studies, detailed experimental protocols, and visual diagrams of the core pathways to serve as a resource for researchers and professionals in drug development.

This compound Metabolism: Synthesis and Degradation

This compound levels in neurons are tightly regulated through a balance of synthesis and degradation pathways. Two primary synthesis routes have been identified: the de novo pathway and the remodeling pathway.[4][5]

-

The Remodeling Pathway: This is the primary mechanism for producing PAF in response to inflammatory and pathological stimuli. It involves the hydrolysis of membrane phospholipids (B1166683) (1-alkyl-2-acyl-glycero-3-phosphocholine) by phospholipase A2 (PLA2) to form lyso-PAF. Subsequently, lyso-PAF is acetylated by lyso-PAF acetyltransferases (LPCATs) to yield active this compound.[5][6][7]

-

The de novo Pathway: This pathway synthesizes PAF from 1-alkyl-2-lyso-sn-glycero-3-phosphate through a series of enzymatic steps and is generally associated with maintaining physiological PAF levels.[5]

This compound is inactivated through hydrolysis by PAF acetylhydrolases (PAF-AHs), which remove the acetyl group at the sn-2 position to produce the biologically inactive lyso-PAF.[6][7][8]

References

- 1. neurolipidomics.com [neurolipidomics.com]

- 2. Targeting Platelet Activating Factor Signaling for Therapeutic Benefits in Neurodegenerative Disorders [imrpress.com]

- 3. article.imrpress.com [article.imrpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Platelet-activating factor receptor (PAFR) regulates neuronal maturation and synaptic transmission during postnatal retinal development [frontiersin.org]

- 7. Platelet-activating factor receptor (PAFR) regulates neuronal maturation and synaptic transmission during postnatal retinal development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

C16-PAF: A Core Driver of the Inflammatory Cascade

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Platelet-Activating Factor (PAF) is a potent, endogenously produced phospholipid mediator that plays a pivotal role in the initiation and amplification of inflammatory and thrombotic events. C16-PAF, characterized by a 16-carbon alkyl chain at the sn-1 position, is a predominant and highly bioactive molecular species of PAF. It exerts its pleiotropic effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), which is expressed on a wide variety of cells involved in the immune and hemostatic systems. This technical guide provides a comprehensive overview of the function of this compound in the inflammatory response, detailing its biosynthesis, signaling pathways, and key physiological effects. This document is intended to serve as a resource for researchers and professionals involved in the study of inflammation and the development of novel therapeutics targeting PAF-mediated pathologies.

Introduction: The Significance of this compound in Inflammation

This compound (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) is a key lipid mediator implicated in a diverse range of inflammatory conditions, including sepsis, asthma, and allergic reactions.[1][2] Produced by various inflammatory cells such as neutrophils, macrophages, and endothelial cells, this compound acts as a potent chemoattractant for polymorphonuclear neutrophils and is a powerful inducer of increased vascular permeability. Its biological activities are initiated through interaction with the PAF receptor (PAFR), a G-protein coupled receptor present on the plasma and nuclear membranes of most cells within the vascular and innate immune systems.[3] The activation of PAFR by this compound triggers a cascade of intracellular signaling events, leading to cellular activation and subsequent alterations in cellular phenotype and function that drive the inflammatory response.[4] Dysregulation of the PAF signaling system has been linked to pathological inflammation and thrombosis, highlighting its importance as a potential therapeutic target.[5]

Biosynthesis of this compound

This compound is synthesized via two primary pathways: the remodeling pathway and the de novo pathway.[1][6]

-

The Remodeling Pathway: This is the principal route for this compound production during an inflammatory response. It involves the modification of existing membrane phospholipids. The process is initiated by the activation of phospholipase A2 (PLA2), which hydrolyzes the fatty acid at the sn-2 position of a membrane phospholipid (typically phosphatidylcholine), to yield lyso-PAF. Subsequently, lyso-PAF is acetylated by the enzyme lyso-PAF acetyltransferase (LPCAT) to produce this compound.[7]

-

The de novo Pathway: This pathway synthesizes this compound from simpler precursor molecules and is generally considered to be more involved in physiological processes rather than acute inflammatory responses.

The biological actions of this compound are tightly controlled and terminated by PAF acetylhydrolases (PAF-AH), enzymes that hydrolyze the acetyl group at the sn-2 position, rendering the molecule inactive.[5]

Diagram of this compound Biosynthesis Pathways

Caption: Biosynthesis and inactivation of this compound.

This compound Signaling Pathways in Inflammation

Upon binding to its receptor, PAFR, this compound initiates a complex network of intracellular signaling cascades that are crucial for its pro-inflammatory effects. The PAFR can couple to various G-proteins, including Gq, Gi, and G12/13, leading to the activation of multiple downstream effector molecules.[3][8]

Key signaling events include:

-

Activation of Phospholipase C (PLC): Gq activation leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[9] This increase in cytosolic calcium is a critical second messenger in many cellular activation processes.

-

Activation of Protein Kinase C (PKC): DAG, in conjunction with elevated intracellular calcium, activates PKC, which in turn phosphorylates a variety of substrate proteins, leading to cellular responses.

-

Activation of Mitogen-Activated Protein Kinases (MAPKs): this compound is a potent activator of the MAPK cascade, including the ERK pathway.[6] This is a central pathway that regulates gene expression and cellular processes such as proliferation and differentiation.

-

Inhibition of Adenylyl Cyclase: Through Gi coupling, PAFR activation can inhibit adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP).[3]

Diagram of this compound Signaling Pathway

Caption: this compound signaling cascade via the PAF receptor.

Key Pro-Inflammatory Functions of this compound

The activation of the this compound signaling cascade culminates in a range of pro-inflammatory cellular responses.

Neutrophil Activation and Chemotaxis

This compound is a potent chemoattractant and activator of neutrophils. It induces a rapid, dose-dependent change in neutrophil phenotype, including the upregulation of CD11b and downregulation of CD62L, which facilitates their adhesion to the endothelium and migration into tissues.[10][11] Furthermore, this compound stimulates the production of reactive oxygen species (ROS) and enhances the phagocytic activity of neutrophils.[2][10]

Increased Vascular Permeability

A cardinal sign of inflammation is the increase in vascular permeability, leading to edema. This compound is a powerful inducer of this process.[6] It causes a dose-dependent increase in the extravasation of plasma proteins and fluids from the vasculature into the surrounding tissues.[12][13] This effect is rapid, occurring within minutes of this compound administration.[12]

Cytokine and Chemokine Release

This compound can stimulate the production and release of other pro-inflammatory mediators, thereby amplifying the inflammatory cascade. For instance, it enhances the production of interleukin-6 (IL-6) by alveolar macrophages and can promote the production of tumor necrosis factor-alpha (TNF-α) and cytokine-induced neutrophil chemoattractant (CINC).[2][14]

Platelet Aggregation

As its name suggests, this compound is a potent aggregator of platelets.[1] This activity contributes to the interplay between inflammation and thrombosis, which is a hallmark of many inflammatory diseases.[5]

Quantitative Data on this compound Function

The following tables summarize key quantitative data related to the biological activities of this compound.

Table 1: Effects of this compound on Vascular Permeability

| Parameter | Species | Dose of this compound | Observed Effect | Reference |

| Vascular Permeability | Guinea Pig | Dose-dependent | Increased plasma loss of 125I-albumin, 125I-low density lipoproteins, and 125I-very low density lipoproteins. | [12] |

| Vascular Permeability | Rat | 5.0 µg/kg | 15-fold increase in pancreas and 5-fold increase in duodenum vascular permeability. | [15] |

| Pulmonary Microvascular Permeability | Rat | Dose-related | Increased pulmonary microvascular permeability. | [13] |

Table 2: Effects of this compound on Neutrophil Function

| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |

| Chemokinesis | Human Neutrophils | Not specified | C18:0 PAF showed greater activity than C16:0 PAF. | [16] |

| Phenotype Change | Human Neutrophils | Dose-dependent | Upregulation of CD10, CD11b, and CD66b; downregulation of CD62L. | [10] |

| ROS Generation | Human Neutrophils | Not specified | Increased reactive oxygen species generation. | [10] |

| Phagocytic Activity | Human Neutrophils | Not specified | Increased phagocytic activity. | [10] |

| Cell Size | Human Neutrophils | 1 µM | Rapid increase in cell size, peaking after 20 minutes. | [11] |

Experimental Protocols for Studying this compound Function

This section details common methodologies used to investigate the role of this compound in inflammation.

In Vitro Assay: Neutrophil Chemotaxis

Objective: To assess the chemoattractant properties of this compound for neutrophils.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).

-

Chemotaxis Assay: Utilize a 48-well microchemotaxis chamber (e.g., Boyden chamber).

-

Place a solution of this compound at various concentrations in the lower wells of the chamber.

-

Place a suspension of isolated neutrophils in the upper wells, separated from the lower wells by a microporous membrane (e.g., 3-5 µm pore size).

-

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 90 minutes).

-

Quantification: After incubation, remove the membrane, fix, and stain it. Count the number of neutrophils that have migrated through the membrane to the lower side, typically using light microscopy. The results are expressed as the number of migrated cells per high-power field or as a chemotactic index.[17]

Diagram of Neutrophil Chemotaxis Assay Workflow

Caption: Workflow for a neutrophil chemotaxis assay.

In Vivo Model: this compound-Induced Vascular Permeability

Objective: To quantify the effect of this compound on vascular permeability in a living organism.

Methodology:

-

Animal Model: Use a suitable animal model, such as rats or guinea pigs.

-

Tracer Injection: Intravenously inject a vascular tracer, such as Evans blue dye (which binds to albumin) or radiolabeled albumin (e.g., 125I-albumin).[12][15]

-

This compound Administration: Administer this compound intravenously or topically at various doses.

-

Sample Collection: After a defined time period, euthanize the animal and collect blood samples and tissues of interest (e.g., skin, lung, pancreas).

-

Quantification:

-

For Evans blue dye, extract the dye from the tissues using a solvent (e.g., formamide) and measure its concentration spectrophotometrically.

-

For radiolabeled albumin, measure the radioactivity in the tissue and plasma samples using a gamma counter.

-

-

Analysis: Calculate the amount of tracer extravasated into the tissue as an index of vascular permeability.

Measurement of this compound in Biological Samples

Objective: To quantify the levels of this compound in biological fluids or cell culture media.

Methodology:

-

Liquid Chromatography/Mass Spectrometry (LC/MS): This is a highly sensitive and specific method for the quantitative determination of PAF. It often involves a column-switching technique to enhance selectivity and minimize band broadening. The limit of quantitation can be in the low picogram range.[18]

-

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits can be used for the measurement of PAF in samples like serum, plasma, and cell culture supernatants.[19]

-

Bioassay: A quantitative bioassay based on platelet aggregation can also be used. The concentration of PAF in a sample is determined by its ability to induce aggregation of a standardized platelet preparation.[20]

Conclusion

This compound is a central and potent mediator in the complex network of the inflammatory response. Its ability to activate key inflammatory cells, increase vascular permeability, and stimulate the release of other pro-inflammatory molecules underscores its significance in both acute and chronic inflammatory diseases. A thorough understanding of the biosynthesis, signaling pathways, and biological functions of this compound is crucial for the development of novel therapeutic strategies aimed at mitigating the detrimental effects of excessive inflammation. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working in this critical area of biomedical science. Further investigation into the intricate roles of this compound will undoubtedly pave the way for innovative treatments for a wide array of inflammatory disorders.

References

- 1. LIPID MAPS [lipidmaps.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The platelet-activating factor signaling system and its regulators in syndromes of inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Platelet-activating factor receptor and signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Platelet‐Activating Factor Promotes Neutrophil Activation and Platelet–Neutrophil Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Activation of Neutrophil Granulocytes by Platelet-Activating Factor Is Impaired During Experimental Sepsis [frontiersin.org]

- 12. Effect of platelet activating factor on endothelial permeability to plasma macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PAF increases vascular permeability without increasing pulmonary arterial pressure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Involvement of platelet-activating factor in cytokine production and neutrophil activation after hepatic ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PAF increases vascular permeability in selected tissues: effect of BN-52021 and L-655,240 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Actions of platelet activating factor (PAF) homologues and their combinations on neutrophil chemokinesis and cutaneous inflammatory responses in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The impact of platelet-activating factor (PAF)-like mediators on the functional activity of neutrophils: anti-inflammatory effects of human PAF-acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitation of platelet-activating factor in biological samples using liquid chromatography/mass spectrometry with column-switching technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. assaygenie.com [assaygenie.com]

- 20. Measurement of human embryo-derived platelet-activating factor (PAF) using a quantitative bioassay of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Synthesis of C16-PAF: A Technical Guide for Researchers

Introduction

Platelet-activating factor (PAF) is a potent, bioactive phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. The most common and biologically active form is C16-PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine). Its precise regulation is critical, and understanding its biosynthesis is paramount for the development of novel therapeutics targeting PAF-related diseases. This technical guide provides an in-depth overview of the core biological synthesis pathways of this compound, detailed experimental protocols for its study, and quantitative data to support further research.

This compound Biosynthetic Pathways

This compound is synthesized through two primary pathways: the remodeling pathway and the de novo pathway .[1]

The Remodeling Pathway

The remodeling pathway is the primary mechanism for rapid PAF production in response to inflammatory stimuli.[2] It involves the modification of existing membrane phospholipids. The key steps are:

-

Formation of Lyso-PAF: The pathway is initiated by the hydrolysis of the acyl group at the sn-2 position of 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine (a membrane phospholipid) by phospholipase A2 (PLA2), yielding 1-O-alkyl-2-lyso-sn-glycero-3-phosphocholine (lyso-PAF).

-

Acetylation of Lyso-PAF: Lyso-PAF is then acetylated at the sn-2 position by acetyl-CoA:lyso-PAF acetyltransferase (lyso-PAF AT) to form this compound. Two key enzymes with lyso-PAF AT activity have been identified: lysophosphatidylcholine (B164491) acyltransferase 1 (LPCAT1) and lysophosphatidylcholine acyltransferase 2 (LPCAT2).[3] LPCAT2 is considered the primary enzyme responsible for PAF production during inflammation.[4]

The De Novo Pathway

The de novo pathway is responsible for the constitutive, low-level synthesis of PAF, contributing to normal physiological functions.[2] This pathway synthesizes PAF from simpler precursors and involves the following key enzymes:

-

1-alkyl-2-lyso-sn-glycero-3-phosphate:acetyl-CoA acetyltransferase: This enzyme acetylates 1-alkyl-2-lyso-sn-glycero-3-phosphate.

-

1-alkyl-2-acetyl-sn-glycero-3-phosphate phosphohydrolase: This enzyme removes the phosphate (B84403) group.

-

Dithiothreitol (DTT)-insensitive 1-alkyl-2-acetyl-sn-glycerol:CDP-choline cholinephosphotransferase: This enzyme transfers a phosphocholine (B91661) headgroup to 1-alkyl-2-acetyl-sn-glycerol to form this compound.

Quantitative Data on this compound Biosynthesis

The following tables summarize key quantitative data for the enzymes involved in this compound synthesis.

Table 1: Kinetic Properties of Key Enzymes in the Remodeling Pathway

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax | Source Organism/Cell Type | Reference(s) |

| LPCAT1 | palmitoyl-CoA | 0.6 | - | Human | |

| oleoyl-CoA | 4 | - | Human | ||

| linoleoyl-CoA | 7.8 | - | Human | ||

| LPCAT2 (lyso-PAF AT) | acetyl-CoA | 137 ± 13 | 0.317 ± 0.089 µmol/min/mg | Rat Spleen |

Table 2: Kinetic Properties of Key Enzymes in the De Novo Pathway

| Enzyme | Substrate | Apparent Km (µM) | Source Organism/Cell Type | Reference(s) |

| 1-alkyl-2-lyso-sn-glycero-3-P:acetyl-CoA acetyltransferase | acetyl-CoA | 226 | Rat Spleen | |

| alkyllyso-GP | 16 - 25 (optimal concentration) | Rat Spleen | ||

| CDP-choline:1,2-diacylglycerol cholinephosphotransferase | CDP-choline | Varies with diacylglycerol structure | Mouse Liver |

Table 3: Substrate Specificity of LPCAT1 and LPCAT2

| Enzyme | Preferred Acyl-CoA Substrates | Preferred Lysophospholipid Substrates | Reference(s) |

| LPCAT1 | Saturated fatty acyl-CoAs (e.g., palmitoyl-CoA) | 1-myristoyl or 1-palmitoyl LPC | |

| LPCAT2 | Broad substrate preference, including acetyl-CoA and arachidonoyl-CoA | Lyso-PAF, LPC, lysophosphatidylserine (B10771985) (lysoPS) |

Table 4: Cellular Concentrations of PAF and Lyso-PAF

| Analyte | Biological Sample | Concentration | Reference(s) |

| This compound | Normal Human Mixed Saliva | 0.75 ± 0.09 pmol/ml | |

| Lyso-PAF | Human Bone Marrow Plasma | 594 ± 67 ng/ml | |

| Human Blood Plasma | 1448 ± 99 ng/ml |

Experimental Protocols

Measurement of Lyso-PAF Acetyltransferase (LPCAT) Activity

This protocol is adapted from established methods to determine the activity of LPCAT enzymes.

Materials:

-

Cell or tissue homogenates/microsomal fractions

-

Lyso-PAF (1-O-hexadecyl-sn-glycero-3-phosphocholine)

-

[3H]acetyl-CoA or unlabeled acetyl-CoA

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Bovine Serum Albumin (BSA)

-

Scintillation cocktail

-

Scintillation counter or LC-MS/MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cell/tissue extract (containing the enzyme) with the reaction buffer.

-

Substrate Addition: Add lyso-PAF to the desired final concentration.

-

Initiate Reaction: Start the reaction by adding [3H]acetyl-CoA (for radiometric assay) or unlabeled acetyl-CoA (for LC-MS analysis).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

-

Stop Reaction: Terminate the reaction by adding a mixture of chloroform and methanol (e.g., 2:1 v/v) to extract the lipids.

-

Phase Separation: Vortex the mixture and centrifuge to separate the organic and aqueous phases.

-

Quantification:

-

Radiometric Assay: Transfer the lower organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

LC-MS/MS Analysis: Evaporate the organic phase under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis to quantify the amount of this compound formed.

-

Lipid Extraction for PAF Analysis

The Bligh and Dyer method is a classic and effective procedure for extracting lipids from biological samples.

Materials:

-

Biological sample (cells, tissue, plasma)

-

Chloroform

-

Methanol

-

Water

-

Centrifuge

Procedure:

-

Homogenization: Homogenize the biological sample in a mixture of chloroform and methanol (1:2, v/v).

-

Phase Partitioning: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.

-

Centrifugation: Centrifuge the mixture to separate the phases. The lipids will be in the lower chloroform phase.

-

Collection: Carefully collect the lower chloroform phase containing the lipids.

-

Drying: Evaporate the chloroform under a stream of nitrogen.

-

Storage: Store the dried lipid extract at -80°C until analysis.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Reconstitute the dried lipid extract in a suitable mobile phase.

-

Chromatographic Separation: Inject the sample onto a C18 reversed-phase column. Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid) to separate this compound from other lipids.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode. Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 524.4 → 184.1).

-

Quantification: Use a stable isotope-labeled internal standard (e.g., d4-C16-PAF) to accurately quantify the amount of this compound in the sample by comparing the peak area ratios.

Visualizations of Pathways and Workflows

Caption: The Remodeling Pathway for this compound Synthesis.

Caption: The De Novo Pathway for this compound Synthesis.

Caption: General Experimental Workflow for this compound Quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Human Lysophosphatidylcholine Acyltransferases 1 and 2 Are Located in Lipid Droplets Where They Catalyze the Formation of Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gene - LPCAT2 [maayanlab.cloud]

The Intricate Dance of C16-PAF and its G-Protein-Coupled Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16-PAF) and its cognate G-protein-coupled receptor (GPCR), the Platelet-Activating Factor Receptor (PAFR). This interaction is a critical signaling axis in a multitude of physiological and pathological processes, including inflammation, immune responses, and cancer. This document details the signaling pathways initiated by this compound, presents quantitative data on this interaction, outlines key experimental protocols for its study, and provides visual representations of the core concepts.

This compound and the Platelet-Activating Factor Receptor (PAFR)

This compound is a potent, naturally occurring phospholipid mediator.[1] It exerts its diverse biological effects by binding to a single, high-affinity GPCR known as the PAFR.[2][3] The PAFR is a classic seven-transmembrane receptor that, upon ligand binding, undergoes a conformational change, enabling it to couple with and activate heterotrimeric G proteins.[4][5] This initiation of G-protein signaling cascades is the primary mechanism through which this compound influences cellular behavior.

Data Presentation: Quantitative Analysis of this compound and PAFR Interaction

The interaction between this compound and PAFR can be quantified through various binding and functional assays. The following tables summarize key quantitative data from the literature, providing insights into the affinity and potency of this ligand-receptor system in different cellular contexts.

Table 1: Binding Affinity of PAF and this compound for the PAF Receptor

| Ligand | Cell Type/System | Kd (nM) | Bmax ( sites/cell or fmol/mg protein) | Reference |

| [3H]PAF | Rat Peritoneal Polymorphonuclear Leukocytes (PMNs) | 4.74 ± 2.59 | 2.79 ± 1.40 x 104 sites/cell | [6] |

| [3H]PAF | Rat Peritoneal PMN Membranes | 0.61 ± 0.1 | Not Reported | [6] |

| [3H]PAF | Human Peripheral Blood Mononuclear Leukocytes | 5.7 | 18 fmol/106 cells (~11,100 receptors/cell) | |

| PAF | Human Platelets | 37 ± 13 | Not Reported |

Table 2: Functional Potency of this compound in Various Cellular Assays

| Assay | Cell Type | Parameter | Value (nM) | Reference |

| Calcium Mobilization | Neurohybrid NG108-15 cells | EC50 | 6.8 | |

| Platelet Aggregation | Human Platelets | Threshold Concentration | ~100 | [7] |

| Neutrophil Activation (CD10 Upregulation) | Human Neutrophils | EC50 | 10.3 (95% CI: 6.9–14.9) | [8] |

| Neutrophil Activation (CD11b Upregulation) | Human Neutrophils | EC50 | 14.7 (95% CI: 10.3–20.7) | [8] |

| Neutrophil Activation (CD66b Upregulation) | Human Neutrophils | EC50 | 15.4 (95% CI: 10.9–21.4) | [8] |

| Neutrophil Phagocytosis | Human Neutrophils | EC50 | 19.2 (95% CI: 12.7–29.0) | [8] |

| Neutrophil ROS Generation | Human Neutrophils | EC50 | 55.3 (95% CI: 38.9–69.5) | [8] |

| Neutrophil Chemotaxis | Human Neutrophils | Optimal Concentration | 100 | [9] |

| ERK1/2 Phosphorylation | Bovine Neutrophils | EC50 (ERK1) | 30 | [10] |

| ERK1/2 Phosphorylation | Bovine Neutrophils | EC50 (ERK2) | 13 | [10] |

Signaling Pathways of this compound and PAFR

Upon binding of this compound, the PAFR couples to multiple G protein subtypes, primarily Gq and Gi, to initiate a complex network of downstream signaling events.[4]

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, in conjunction with elevated intracellular calcium, activates protein kinase C (PKC).

-

Gi Pathway: Coupling to Gi results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi protein can also activate other effectors, including phospholipase C and ion channels.

-

MAPK/ERK Pathway: The activation of both Gq and Gi pathways can converge on the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) 1/2 pathway.[2][11] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.

Experimental Protocols

A variety of in vitro assays are employed to characterize the interaction between this compound and PAFR. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the PAFR, allowing for the determination of binding affinity (Kd) and receptor density (Bmax).

Experimental Workflow:

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells expressing PAFR to confluency.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add cell membranes (typically 20-50 µg of protein per well).

-

Add increasing concentrations of [3H]PAF (e.g., 0.1 to 20 nM).

-

For determination of non-specific binding, add a high concentration (e.g., 10 µM) of unlabeled this compound to a parallel set of wells.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot specific binding versus the concentration of [3H]PAF and fit the data using non-linear regression to a one-site binding model to determine Kd and Bmax.

-

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following PAFR activation, providing a measure of the potency (EC50) of this compound.

Experimental Workflow:

Detailed Methodology:

-

Cell Preparation:

-

Seed cells expressing PAFR into a black-walled, clear-bottom 96-well plate and culture overnight.

-

On the day of the assay, remove the culture medium.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Stimulation and Measurement:

-

Prepare a plate with varying concentrations of this compound.

-

Use a fluorescence plate reader with automated injection capabilities (e.g., a FLIPR or FlexStation).

-

Establish a baseline fluorescence reading before adding the agonist.

-

Inject the this compound solutions and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

-

Data Analysis:

-

Determine the maximum fluorescence response for each concentration of this compound.

-

Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50.

-

GTPγS Binding Assay

This functional assay measures the activation of G proteins by the PAFR by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

Experimental Workflow:

Detailed Methodology:

-

Membrane Preparation:

-

Prepare cell membranes as described for the radioligand binding assay.

-

-

Binding Assay:

-

In a 96-well plate, add cell membranes, a fixed concentration of [35S]GTPγS (e.g., 0.1 nM), and GDP (e.g., 10 µM).

-

Add varying concentrations of this compound.

-

Incubate at 30°C for 30-60 minutes.

-

-

Separation and Counting:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the filter-bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound [35S]GTPγS against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and the maximum stimulation (Emax).

-

Conclusion

The interaction between this compound and its G-protein-coupled receptor, PAFR, is a pivotal signaling event with far-reaching physiological and pathological implications. A thorough understanding of the quantitative aspects of this interaction, the intricacies of the downstream signaling pathways, and the application of robust experimental methodologies is essential for researchers and drug development professionals. This technical guide provides a foundational resource for investigating the this compound/PAFR system, with the aim of facilitating further discoveries and the development of novel therapeutic interventions targeting this critical signaling axis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | New Insights Into the Pathologic Roles of the Platelet-Activating Factor System [frontiersin.org]

- 4. Structural and molecular dynamics insights into the competitive inhibition of the platelet-activating factor receptor by acyl-PAF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular basis for the activation of PAF receptor by PAF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High affinity receptor binding of platelet-activating factor in rat peritoneal polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Platelet‐Activating Factor Promotes Neutrophil Activation and Platelet–Neutrophil Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The impact of platelet-activating factor (PAF)-like mediators on the functional activity of neutrophils: anti-inflammatory effects of human PAF-acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Platelet-activating factor increases pH(i) in bovine neutrophils through the PI3K–ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Platelet-activating factor receptor activation promotes prostate cancer cell growth, invasion and metastasis via ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of C16-PAF in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C16-Platelet-Activating Factor (C16-PAF), a potent phospholipid mediator, has emerged as a critical modulator of apoptosis, or programmed cell death. Its role, however, is multifaceted and often contradictory, exhibiting both pro-apoptotic and anti-apoptotic functions depending on the cellular context, receptor availability, and the presence of other stimuli. This guide provides an in-depth examination of the mechanisms through which this compound influences apoptotic signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the core molecular interactions. Understanding the intricate involvement of this compound in apoptosis is paramount for developing novel therapeutic strategies targeting diseases characterized by dysregulated cell death, such as cancer and inflammatory disorders.

This compound: A Double-Edged Sword in Apoptosis

The influence of this compound on apoptosis is not monolithic. In certain contexts, it acts as a survival signal, inhibiting caspase-dependent cell death.[1] Conversely, under other conditions, it can enhance or even initiate the apoptotic cascade. This duality underscores the complexity of its signaling network and the importance of the cellular environment in determining the ultimate outcome of this compound exposure.

Anti-Apoptotic Functions

In several cell types, this compound demonstrates a protective effect against apoptosis. This is primarily mediated through its interaction with the PAF receptor (PAFR), a G-protein-coupled receptor.[1] Activation of PAFR can trigger downstream signaling cascades that promote cell survival. For instance, this compound has been shown to be a potent activator of the MAPK and MEK/ERK pathways, which are well-established pro-survival signaling routes.[1] In some cancer cells, the activation of PAFR has been linked to increased proliferation and the expression of anti-apoptotic factors.[2][3]

Pro-Apoptotic Functions

In contrast to its protective roles, this compound and its analogs can also induce or potentiate apoptosis. This is particularly evident in scenarios of cellular stress or in specific cell lineages. For example, in corneal epithelial cells subjected to UV radiation, the addition of a PAF analog significantly enhanced apoptosis. This pro-apoptotic effect was linked to the increased release of cytochrome c from mitochondria and the subsequent activation of caspase-3. Furthermore, studies using synthetic PAF analogs have demonstrated their ability to induce apoptosis in Jurkat cells, a human T-lymphocyte cell line.

Key Signaling Pathways in this compound-Mediated Apoptosis

The apoptotic effects of this compound are orchestrated through a complex interplay of various signaling pathways. The primary pathways implicated include the MAPK/ERK, JNK, and p38 MAPK pathways, as well as the intrinsic and extrinsic apoptosis pathways involving Bcl-2 family proteins and caspases.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that primarily regulates cell proliferation, differentiation, and survival. This compound is a known activator of the MEK/ERK pathway. In the context of apoptosis, the sustained activation of ERK is often associated with cell survival and the inhibition of pro-apoptotic signals.

Figure 1: this compound activates the pro-survival MEK/ERK signaling pathway.

JNK and p38 MAPK Pathways

The c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are typically activated in response to cellular stress, such as inflammation, oxidative stress, and DNA damage. Prolonged activation of these pathways is often linked to the induction of apoptosis. In certain cellular contexts, this compound can contribute to the activation of JNK and p38 MAPK, thereby promoting apoptosis. These pathways can influence the expression and activity of Bcl-2 family proteins and directly phosphorylate components of the apoptotic machinery.

Figure 2: this compound can contribute to the activation of JNK and p38 MAPK pathways, leading to apoptosis.

Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway of apoptosis is centered around the mitochondria and is tightly regulated by the Bcl-2 family of proteins. This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, and BH3-only proteins). This compound can influence this pathway by modulating the expression and activity of Bcl-2 family members. For instance, in pro-apoptotic scenarios, this compound can lead to the activation of Bax and Bak, which then permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9, and subsequently the executioner caspase-3.

Figure 3: this compound can induce the intrinsic apoptosis pathway via mitochondrial cytochrome c release.

Extrinsic (Death Receptor) Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This leads to the recruitment of adaptor proteins like FADD and the subsequent activation of the initiator caspase-8. While direct activation of the extrinsic pathway by this compound is less commonly reported, some studies suggest a potential cross-talk. For instance, synthetic PAF analogs have been shown to induce apoptosis in a FADD and caspase-8-dependent manner in Jurkat cells.

Quantitative Data on this compound and Apoptosis

The following tables summarize quantitative data from various studies investigating the effects of this compound and its analogs on apoptosis.

Table 1: Pro-Apoptotic Effects of PAF Analogs

| Cell Type | Compound | Concentration | Duration | Effect | Reference |

| Rabbit Corneal Epithelial (RCE) Cells | carbamyl PAF (cPAF) | Not specified | 4 hours (post UV) | Increased DAPI positive cells from 44% (UV alone) to 63% | |

| Jurkat Cells | Ino-C2-PAF | 10 µM | 72 hours | 79% of cells exhibited apoptotic DNA fragmentation | |

| Cultured Astrocytes and Oligodendrocytes | PAF | 0.02-2 µM | 72 hours | Significant cell death (P < 0.05) | |

| PAFR-/- Neurons | This compound | 0.5-1.5 µM | 24 hours | Significant concentration-dependent neuronal loss |

Table 2: Caspase Activation in Response to PAF

| Cell Type | Compound | Concentration | Duration | Effect | Reference |

| Human Corneal Epithelial (HCE) Cells | cPAF | Not specified | Post UV | Increased caspase-3 activation | |

| Cultured Astrocytes and Oligodendrocytes | PAF | 0.02-2 µM | 24, 48, 72 hours | Activation of caspase-3 | |

| PAFR-/- Neurons | This compound | 1 µM | 24 hours | Activated caspase-7 but not caspase-3 |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the role of this compound in apoptosis.

Assessment of Apoptosis

1. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Staining

-

Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently tagged dUTPs.

-

Protocol Outline:

-

Fix cells with paraformaldehyde.

-

Permeabilize cells with a detergent (e.g., Triton X-100).

-

Incubate cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

-

Wash cells to remove unincorporated nucleotides.

-

Counterstain nuclei with a DNA dye (e.g., DAPI).

-

Visualize and quantify fluorescently labeled apoptotic cells using fluorescence microscopy or flow cytometry.

-

2. DAPI (4',6-diamidino-2-phenylindole) Staining

-

Principle: A fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation lead to intense, fragmented DAPI staining.

-

Protocol Outline:

-

Fix and permeabilize cells as for TUNEL staining.

-

Incubate cells with a DAPI solution.

-

Wash cells to remove excess stain.

-

Observe nuclear morphology under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.

-

3. DNA Ladder Analysis

-

Principle: During apoptosis, endonucleases cleave genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof. When separated by agarose (B213101) gel electrophoresis, this fragmented DNA appears as a characteristic "ladder."

-

Protocol Outline:

-

Lyse cells and isolate genomic DNA.

-

Quantify DNA concentration.

-

Load equal amounts of DNA onto an agarose gel.

-

Perform electrophoresis to separate DNA fragments by size.

-

Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA under UV light.

-

4. Annexin V/Propidium Iodide (PI) Staining

-

Principle: A flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable DNA dye that only enters cells with compromised membrane integrity (late apoptotic and necrotic cells).

-

Protocol Outline:

-

Harvest and wash cells.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

Analysis of Signaling Pathways

1. Western Blotting for Caspase Activation and Cytochrome c Release

-

Principle: Detects specific proteins in a complex mixture using antibodies. For apoptosis studies, it can be used to detect the cleavage of pro-caspases into their active forms or the presence of cytochrome c in the cytosolic fraction.

-

Protocol Outline:

-

Lyse cells and separate cytosolic and mitochondrial fractions if analyzing cytochrome c release.

-

Determine protein concentration of the lysates.

-

Separate proteins by size using SDS-PAGE.

-

Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-cytochrome c).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Figure 4: General experimental workflow for studying this compound's role in apoptosis.

Conclusion and Future Directions

This compound is a pleiotropic lipid mediator with a complex and context-dependent role in the regulation of apoptosis. Its ability to activate both pro-survival and pro-death signaling pathways highlights the intricate nature of cellular responses to this molecule. For researchers and drug development professionals, a thorough understanding of the specific cellular and molecular context is crucial when targeting the PAF signaling axis.

Future research should focus on elucidating the precise molecular switches that determine whether this compound promotes cell survival or induces apoptosis. Investigating the interplay between PAFR and other cell surface receptors, as well as the downstream signaling crosstalk, will be critical. Furthermore, exploring the therapeutic potential of PAFR antagonists in combination with conventional pro-apoptotic cancer therapies warrants further investigation. A deeper understanding of the nuanced role of this compound in apoptosis will undoubtedly pave the way for the development of more targeted and effective therapeutic interventions for a range of human diseases.

References

C16-PAF Activation of the MAPK/ERK Cascade: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C16-Platelet-Activating Factor (C16-PAF) is a potent, naturally occurring phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, immune responses, and cancer progression. It exerts its effects by binding to the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR) expressed on the surface of various cell types.[1][2] A key downstream consequence of PAFR activation by this compound is the stimulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling cascade.[3][4] This pathway is a central regulator of cellular processes such as proliferation, differentiation, survival, and apoptosis.[5][6] Dysregulation of the MAPK/ERK pathway is a hallmark of many diseases, including cancer, making the this compound/PAFR axis a compelling target for therapeutic intervention.[2][7]

This technical guide provides a comprehensive overview of the activation of the MAPK/ERK cascade by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the dose-dependent and time-course effects of this compound on ERK1/2 phosphorylation, a key indicator of MAPK/ERK pathway activation. The data is derived from studies on bovine neutrophils.

Table 1: Dose-Response of this compound-Induced ERK1/2 Phosphorylation in Bovine Neutrophils

| This compound Concentration (nM) | pERK1 Activation (EC₅₀ ≈ 30 nM) | pERK2 Activation (EC₅₀ ≈ 13 nM) |

| 0 | Basal Level | Basal Level |

| 1 | - | - |

| 10 | - | - |

| 30 | ~50% of Maximum | - |

| 100 | Maximum | Maximum |

| 300 | - | - |

Data adapted from a study on bovine neutrophils. The EC₅₀ values represent the concentration of this compound required to elicit half-maximal activation of ERK1 and ERK2, respectively.

Table 2: Time-Course of this compound-Induced ERK1/2 Phosphorylation in Bovine Neutrophils (100 nM this compound)

| Time (minutes) | pERK1 Activation | pERK2 Activation |

| 0 | Basal Level | Basal Level |

| 1 | Near Maximum | Near Maximum |

| 2 | Maximum | Maximum |

| 5 | Declining | Declining |

| 10 | Near Basal Level | Declining |

| 30 | Basal Level | Near Basal Level |

Data adapted from a study on bovine neutrophils, showing a rapid and transient phosphorylation of ERK1 and ERK2 upon stimulation with 100 nM this compound.

Signaling Pathway

The activation of the MAPK/ERK cascade by this compound is initiated by its binding to the PAFR. This interaction triggers a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins. The signal is then transduced through a series of intracellular signaling molecules, ultimately resulting in the phosphorylation and activation of ERK1/2.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the activation of the MAPK/ERK cascade by this compound.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol details the detection of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 in cell lysates following this compound stimulation.[8]

1. Cell Culture and Treatment:

-

Culture cells (e.g., bovine neutrophils, HEK293, or a relevant cancer cell line) to 70-80% confluency in appropriate growth medium.

-

Serum-starve the cells for 4-12 hours prior to stimulation to reduce basal ERK phosphorylation.

-

Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 300 nM) for different time points (e.g., 0, 1, 2, 5, 10, 30 minutes).

-

For inhibitor studies, pre-incubate cells with specific inhibitors (e.g., 10 µM U0126 for MEK, 100 nM Wortmannin for PI3K) for 30-60 minutes before this compound stimulation.

2. Cell Lysis and Protein Quantification:

-

After treatment, immediately place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

3. SDS-PAGE and Western Blotting:

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., rabbit anti-p-ERK1/2) diluted in 5% BSA/TBST overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the chemiluminescent signal using an ECL substrate and an imaging system.

4. Stripping and Re-probing for Total ERK:

-

To normalize for protein loading, strip the membrane of the p-ERK antibodies by incubating with a stripping buffer.

-

Wash the membrane extensively with TBST.

-

Re-block the membrane and incubate with a primary antibody for total ERK1/2 (e.g., mouse anti-ERK1/2).

-

Repeat the secondary antibody and detection steps.

5. Data Analysis:

-

Quantify the band intensities for both p-ERK and total ERK using densitometry software (e.g., ImageJ).

-

Normalize the p-ERK signal to the total ERK signal for each sample.

MTT Cell Viability Assay

This protocol provides a method to assess the effect of this compound on cell viability and proliferation, which can be a downstream consequence of MAPK/ERK activation.[9][10][11]

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

4. Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve to determine the EC₅₀ or IC₅₀ value of this compound on cell viability.

In Vitro ERK Kinase Assay

This protocol describes a non-radioactive, luminescence-based assay to directly measure the kinase activity of ERK2 and its inhibition.[12][13][14]

1. Reagent Preparation:

-

Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

Prepare serial dilutions of a known ERK inhibitor (e.g., Erk2 IN-1) in DMSO for IC₅₀ determination.

-

Dilute active ERK2 enzyme to the desired concentration (e.g., 2 ng/µL) in 1X Kinase Buffer.

-